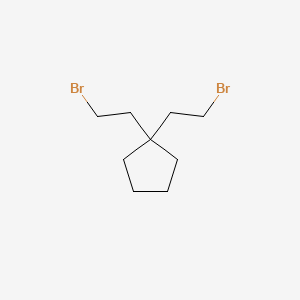

1,1-Bis(2-bromoethyl)cyclopentane

CAS No.: 3187-39-1

Cat. No.: VC18393116

Molecular Formula: C9H16Br2

Molecular Weight: 284.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3187-39-1 |

|---|---|

| Molecular Formula | C9H16Br2 |

| Molecular Weight | 284.03 g/mol |

| IUPAC Name | 1,1-bis(2-bromoethyl)cyclopentane |

| Standard InChI | InChI=1S/C9H16Br2/c10-7-5-9(6-8-11)3-1-2-4-9/h1-8H2 |

| Standard InChI Key | UTMHWKULNOKZFJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)(CCBr)CCBr |

Introduction

Chemical Identity and Structural Characteristics

1,1-Bis(2-bromoethyl)cyclopentane belongs to the class of bicyclic bromoalkanes, with a molecular formula of and a molecular weight of 284.031 g/mol . The compound’s exact mass is 281.962 Da, and its LogP value of 4.1168 indicates moderate lipophilicity, suggesting preferential partitioning into nonpolar environments . The cyclopentane ring adopts a puckered conformation to minimize angle strain, while the two 2-bromoethyl groups introduce steric hindrance and electronic effects that influence reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 284.031 g/mol | |

| Exact Mass | 281.962 Da | |

| LogP | 4.1168 | |

| HS Code | 2903890090 |

Synthesis and Reaction Pathways

Radical-Mediated Bromination

The synthesis of brominated cyclopentanes often involves radical intermediates. Studies on spiro[2.3]hexane photobromination demonstrate that bromine atoms undergo -like attacks on cyclopropane carbons, yielding products such as 1-bromo-1-(2-bromoethyl)cyclobutane . By analogy, 1,1-bis(2-bromoethyl)cyclopentane could form via sequential bromination of a cyclopentane precursor under ultraviolet light, though direct evidence for this pathway requires further validation .

Grignard and Organometallic Strategies

The Canonne-Belanger method, which employs bis-Grignard reagents () for spirocyclopentane synthesis, offers a plausible route . Adapting this approach, 1,1-diethylcyclopentane could undergo bromination at the ethyl side chains using or , though competing ring-opening reactions may necessitate optimized conditions .

Table 2: Hypothetical Synthetic Routes

| Method | Reagents/Conditions | Challenges |

|---|---|---|

| Radical Bromination | , UV light | Steric hindrance |

| Grignard Alkylation | , HCl | Side reactions |

| Electrophilic Substitution | , | Regioselectivity control |

Reactivity and Degradation Mechanisms

β-Scission in Radical Intermediates

Homolytic cleavage of the cyclopentane ring’s C-Br bonds generates bicyclo[n.1.0]alk-2-yl radicals, which undergo β-scission to form alkenes . For 1,1-bis(2-bromoethyl)cyclopentane, such fission could produce 1-(2-bromoethyl)cyclopentene and ethylene bromide, though experimental confirmation remains absent in the literature .

Nucleophilic Substitution

The electron-withdrawing bromine atoms activate the ethyl chains for displacements. Treatment with nucleophiles like or amines may yield diols or diamines, respectively, though steric bulk around the quaternary carbon likely slows kinetics .

Applications and Future Directions

1,1-Bis(2-bromoethyl)cyclopentane may serve as:

-

Polymer Crosslinker: Bromine’s leaving-group ability facilitates covalent network formation in resins.

-

Pharmaceutical Intermediate: Functionalization via Suzuki coupling or amination could yield bioactive molecules.

Further research should explore catalytic asymmetric synthesis and computational modeling (e.g., DFT studies) to predict reaction pathways and optimize yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume